molecular formula C15H20N2O4 B8107454 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate

Cat. No.: B8107454
M. Wt: 292.33 g/mol
InChI Key: JGAOTOPJSAYSPJ-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol. This compound is a derivative of piperazine, featuring a benzyl group and an ethyl group attached to the piperazine ring, along with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the by-products and maintain the reaction environment.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted benzyl or ethyl derivatives.

Scientific Research Applications

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and its potential biological activity.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.

  • Industry: The compound is utilized in the chemical industry for the production of various derivatives and intermediates.

Mechanism of Action

The mechanism by which 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate is compared with other similar compounds, such as:

  • 1-Benzyl piperazine-1,2-dicarboxylate: Lacks the ethyl group.

  • 2-Ethyl piperazine-1,2-dicarboxylate: Lacks the benzyl group.

  • 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: Has a methyl group instead of an ethyl group.

These compounds differ in their chemical structure and, consequently, their properties and applications

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAOTOPJSAYSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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